molecular formula C16H13ClINO B11697527 (2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

Cat. No.: B11697527
M. Wt: 397.64 g/mol
InChI Key: WPWQDZKWYZTSTB-RUDMXATFSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chlorophenyl group and an iodo-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-iodo-2-methylaniline.

    Formation of Enamine: The aldehyde reacts with the aniline derivative in the presence of a base to form an enamine intermediate.

    Amidation: The enamine intermediate undergoes amidation with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of new derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is unique due to the combination of chlorine and iodine substituents, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H13ClINO

Molecular Weight

397.64 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClINO/c1-11-10-14(18)7-8-15(11)19-16(20)9-4-12-2-5-13(17)6-3-12/h2-10H,1H3,(H,19,20)/b9-4+

InChI Key

WPWQDZKWYZTSTB-RUDMXATFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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